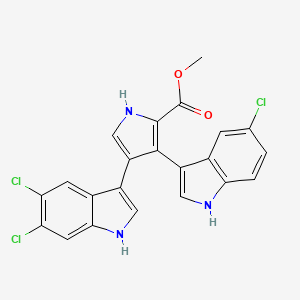

lynamicin B

Description

This compound is a natural product found in Streptomyces and Actinomyces with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H14Cl3N3O2 |

|---|---|

Molecular Weight |

458.7 g/mol |

IUPAC Name |

methyl 3-(5-chloro-1H-indol-3-yl)-4-(5,6-dichloro-1H-indol-3-yl)-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C22H14Cl3N3O2/c1-30-22(29)21-20(14-8-26-18-3-2-10(23)4-11(14)18)15(9-28-21)13-7-27-19-6-17(25)16(24)5-12(13)19/h2-9,26-28H,1H3 |

InChI Key |

HJXJUNZGSRTQEN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CN1)C2=CNC3=CC(=C(C=C32)Cl)Cl)C4=CNC5=C4C=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Lynamicin B: A Technical Guide to a Novel Marine Actinomycete Antibiotic

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, isolation, structure elucidation, and biological activity of lynamicin B, a chlorinated bisindole pyrrole antibiotic derived from marine actinomycetes. This document provides a comprehensive overview of the experimental protocols and key data associated with this promising natural product.

Executive Summary

This compound is a member of the lynamicin family of antibiotics, which were first isolated from a novel marine actinomycete, Marinispora sp. strain NPS12745.[1] This strain was discovered in marine sediments collected off the coast of San Diego, California.[1] The lynamicin series, including this compound, has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, notably including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF).[1][2] Beyond its antibacterial properties, this compound has also been identified as a potent and selective inhibitor of chitinase in lepidopteran insects, suggesting its potential as a targeted pesticide. Further studies have also indicated its potential as an anticancer agent. This guide will provide a detailed technical overview of the scientific journey from the discovery of the producing organism to the characterization of this compound's biological activities.

Isolation and Purification of this compound

The production of this compound begins with the cultivation of the marine actinomycete Marinispora sp. strain NPS12745. Following fermentation, the compound is extracted and purified to homogeneity.

Fermentation of Marinispora sp. NPS12745

Detailed protocols for the fermentation of Marinispora sp. NPS12745 to produce lynamicins have not been extensively published. However, based on general practices for marine actinomycete cultivation for the production of secondary metabolites, a typical process would involve the following steps.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A seed culture of Marinispora sp. NPS12745 is prepared by inoculating a suitable agar medium, such as Starch Casein Agar (SCA) prepared with seawater, and incubating until sufficient growth is observed.

-

Production Culture: A production medium is inoculated with the seed culture. While the specific medium for lynamicin production is not publicly detailed, a variety of media are commonly used for marine actinomycetes, often containing complex nitrogen and carbon sources. Examples include starch-based or oatmeal-based media supplemented with yeast extract and peptone, prepared in natural or artificial seawater.

-

Incubation: The production culture is incubated in a shaker incubator for a period of 7-14 days at a controlled temperature, typically between 25-30°C, with constant agitation to ensure adequate aeration.

Extraction and Purification

The lynamicins are extracted from the fermentation broth and purified using chromatographic techniques.

Experimental Protocol: Extraction and Purification

-

Extraction: Following fermentation, the culture broth is extracted with an organic solvent, such as ethyl acetate. The organic phase, containing the lynamicins, is then separated from the aqueous phase and the mycelial biomass.

-

Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to reversed-phase preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual lynamicin compounds. A C18 column is typically used with a gradient elution system, commonly employing a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. The fractions corresponding to this compound are collected based on their retention time and UV absorbance profile.

Structure Elucidation of this compound

The chemical structure of this compound was determined through a combination of spectroscopic techniques. This compound is a chlorinated bisindole pyrrole antibiotic.

Spectroscopic Analysis

A comprehensive structural elucidation of this compound would involve the following NMR experiments:

-

¹H NMR: To identify the number and types of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different structural fragments.

Biological Activity of this compound

This compound has demonstrated a range of biological activities, including antibacterial, insecticidal, and anticancer properties.

Antibacterial Activity

The lynamicin series exhibits broad-spectrum antibacterial activity. The minimum inhibitory concentrations (MICs) for lynamicins A-E have been determined against a panel of pathogenic bacteria.

| Pathogen | Lynamicin A (µg/mL) | This compound (µg/mL) | Lynamicin C (µg/mL) | Lynamicin D (µg/mL) | Lynamicin E (µg/mL) |

| Staphylococcus aureus (MSSA) | 4 | 2 | 4 | 8 | 4 |

| Staphylococcus aureus (MRSA) | 4 | 2 | 4 | 8 | 4 |

| Enterococcus faecium (VSE) | 8 | 4 | 8 | 16 | 8 |

| Enterococcus faecium (VRE) | 8 | 4 | 8 | 16 | 8 |

| Streptococcus pneumoniae | 4 | 2 | 4 | 8 | 4 |

| Haemophilus influenzae | 8 | 4 | 8 | 16 | 8 |

| Escherichia coli | 16 | 8 | 16 | 32 | 16 |

| Pseudomonas aeruginosa | >32 | >32 | >32 | >32 | >32 |

| Data sourced from McArthur et al., 2008. |

Insecticidal Activity: Chitinase Inhibition

This compound has been identified as a potent and selective inhibitor of Group h chitinase (Chi-h), an enzyme exclusively found in lepidopteran insects and crucial for their molting process.

Mechanism of Action: Chitin is a major component of the insect exoskeleton. During molting, chitinases are responsible for the degradation of the old cuticle. By inhibiting chitinase, this compound disrupts this process, leading to molting failure and ultimately, insect death. This targeted mechanism makes this compound a promising candidate for the development of lepidopteran-specific insecticides with minimal impact on non-target organisms.

Quantitative Data: this compound competitively inhibits the chitinase OfChi-h from the Asian corn borer (Ostrinia furnacalis) with a Ki value of 8.76 µM.

Anticancer Activity

Preliminary studies have indicated that this compound possesses cytotoxic activity against cancer cells.

Quantitative Data: this compound has been shown to have an IC50 value of 8.7 µM against the HCT-116 human colon cancer cell line.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the discovery and characterization of this compound.

Signaling Pathway: Chitinase Inhibition in Lepidopteran Insects

Caption: Mechanism of this compound as a chitinase inhibitor in lepidopteran insects.

Conclusion

The discovery of this compound from the marine actinomycete Marinispora sp. NPS12745 highlights the vast potential of marine microorganisms as a source of novel bioactive compounds. Its potent antibacterial activity against drug-resistant pathogens, coupled with its selective insecticidal properties and potential as an anticancer agent, makes this compound a significant lead compound for further drug development. This technical guide provides a foundational understanding of the discovery and characterization of this compound, intended to support and inspire future research in the field of natural product drug discovery.

References

Lynamicin B Producing Organism: A Technical Guide to Isolation and Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, identification, and cultivation of the lynamicin B-producing organism. Lynamicins are a series of chlorinated bisindole pyrrole antibiotics with broad-spectrum activity against various pathogens, including drug-resistant strains. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a foundational resource for researchers engaged in natural product discovery and development.

The Producing Organism: Marinispora sp. NPS12745

Contrary to some initial assumptions that might point towards a Streptomyces species, the producer of lynamicins A-E, including this compound, has been identified as a novel strain of marine actinomycete, designated NPS12745 .[1] Phylogenetic analysis based on nearly full-length 16S rRNA gene sequencing indicates that this strain belongs to the recently proposed genus Marinispora.[1]

The initial user query referenced Streptomyces sp. CB03010. At present, publicly available scientific literature does not establish a direct link or synonymity between Streptomyces sp. CB03010 and Marinispora sp. NPS12745. Therefore, this guide will focus on the confirmed lynamicin-producing organism, Marinispora sp. NPS12745.

Isolation from Marine Sediment

Marinispora sp. NPS12745 was originally isolated from a marine sediment sample collected off the coast of San Diego, California.[1] The following sections detail a generalized protocol for the isolation of marine actinomycetes from such an environment, based on established methodologies.

Sample Collection and Pre-treatment

Marine sediment samples should be collected using sterile techniques to avoid contamination. The following table summarizes common pre-treatment methods designed to selectively isolate actinomycetes by reducing the numbers of faster-growing bacteria and fungi.

| Pre-treatment Method | Description |

| Dry Heat | Sediment samples are air-dried in a laminar flow hood and then heated in an oven. This process is effective against vegetative bacterial cells, while the more resistant spores of actinomycetes survive. |

| Wet Heat (Pasteurization) | A suspension of the sediment in sterile seawater is heated in a water bath. This method also targets vegetative cells. |

| Phenol Treatment | A dilute phenol solution is added to the sediment suspension to eliminate non-spore-forming bacteria and fungi. |

| Centrifugation and Resuspension | Repeated centrifugation and resuspension in sterile seawater can help to remove soluble inhibitory substances and concentrate bacterial cells. |

Experimental Protocol: Isolation of Marine Actinomycetes

This protocol outlines a general procedure for the isolation of actinomycetes from marine sediment.

Culture Media for Isolation

Several selective media can be used for the isolation of actinomycetes from marine environments. The key is often to use media with relatively low nutrient content to discourage the growth of fast-growing bacteria. All media should be prepared using filtered, sterilized seawater.

| Medium Name | Key Components | Purpose |

| Starch Casein Agar (SCA) | Soluble Starch, Casein, KNO₃, NaCl, K₂HPO₄, MgSO₄·7H₂O, CaCO₃, FeSO₄·7H₂O, Agar | A common medium for the isolation and cultivation of actinomycetes. |

| Actinomycete Isolation Agar (AIA) | Sodium Caseinate, Asparagine, Sodium Propionate, Dipotassium Phosphate, Magnesium Sulfate, Ferrous Sulfate, Agar | Specifically designed for the isolation of actinomycetes. |

| Glycerol Asparagine Agar (ISP Medium 5) | Glycerol, L-Asparagine, K₂HPO₄, Trace Salts Solution, Agar | A defined medium suitable for the cultivation of many Streptomyces and related genera. |

| Chitin Agar | Colloidal Chitin, K₂HPO₄, MgSO₄·7H₂O, (NH₄)₂SO₄, FeSO₄·7H₂O, MnCl₂·4H₂O, ZnSO₄·7H₂O, Agar | Selects for chitin-degrading microorganisms, a common characteristic of many actinomycetes. |

Note: The addition of antifungal agents (e.g., cycloheximide, nystatin) and antibacterial agents that do not inhibit actinomycetes (e.g., nalidixic acid) to the media is crucial to prevent the overgrowth of fungi and other bacteria.

Identification of Marinispora sp. NPS12745

Once pure isolates are obtained, a polyphasic approach is recommended for their identification.

Morphological and Biochemical Characterization

-

Colony Morphology: Observe the size, shape, color of aerial and substrate mycelia, and any pigment production on different culture media.

-

Microscopic Examination: Use slide culture techniques to observe the morphology of spore-bearing hyphae and the spore chain arrangement.

-

Biochemical Tests: A series of standard biochemical tests can be performed to characterize the metabolic capabilities of the isolate.

Molecular Identification

The most definitive method for identifying the isolate is through the sequencing of the 16S rRNA gene.

Fermentation for this compound Production

While the specific fermentation parameters for Marinispora sp. NPS12745 to produce this compound are not detailed in the public literature, a general approach for the fermentation of marine actinomycetes for secondary metabolite production can be followed.

Fermentation Media

The composition of the fermentation medium is critical for inducing the production of secondary metabolites. The following table provides examples of media commonly used for the production of antibiotics from marine actinomycetes.

| Medium Component | Example Concentration (g/L) | Role |

| Carbon Source | Soluble Starch (10-20), Glucose (5-10), Glycerol (10-20) | Provides energy and building blocks for biosynthesis. |

| Nitrogen Source | Yeast Extract (2-5), Peptone (2-5), Soybean Meal (5-10), (NH₄)₂SO₄ (1-2) | Provides nitrogen for amino acid and nucleic acid synthesis. |

| Salts | Natural Seawater or Artificial Seawater Base | Provides essential minerals and maintains osmotic balance. |

| Trace Elements | FeSO₄, MnCl₂, ZnSO₄ | Co-factors for enzymes involved in metabolic pathways. |

| pH Buffer | CaCO₃ (1-2), MOPS (20) | Maintains a stable pH during fermentation. |

Fermentation Process

The fermentation is typically carried out in shake flasks or bioreactors under controlled conditions.

General Fermentation Parameters:

-

Inoculum: A seed culture is prepared by inoculating a suitable liquid medium with a pure culture of Marinispora sp. NPS12745 and incubating for 2-3 days.

-

Temperature: 25-30°C

-

pH: 6.5-7.5

-

Agitation: 180-220 rpm

-

Aeration: Sufficient aeration is crucial for the growth of aerobic actinomycetes.

-

Fermentation Time: 7-14 days

Purification of this compound

The purification of this compound from the fermentation broth involves a series of chromatographic steps. As lynamicins are chlorinated bisindole pyrroles, they are relatively nonpolar and can be extracted with organic solvents.

Biosynthetic Pathway and Regulation

The biosynthetic gene cluster for lynamicins in Marinispora sp. NPS12745 has not yet been reported in the scientific literature. However, based on the bisindole pyrrole structure of this compound, a hypothetical biosynthetic pathway can be proposed.

The regulation of secondary metabolism in Marinispora and related marine actinomycetes is a complex process. It is likely controlled by a network of regulatory genes, including pathway-specific regulators within the lynamicin biosynthetic gene cluster and global regulators that respond to environmental cues such as nutrient limitation and cell density. Further research, including genome sequencing of Marinispora sp. NPS12745, is required to elucidate the specific biosynthetic and regulatory pathways for lynamicin production.

Conclusion

The discovery of lynamicins from the marine actinomycete Marinispora sp. NPS12745 highlights the vast potential of underexplored marine environments as a source of novel bioactive compounds. The protocols and information presented in this technical guide provide a foundational framework for the successful isolation, identification, and cultivation of this and other lynamicin-producing organisms. Further research into the specific fermentation conditions, biosynthetic pathways, and regulatory networks will be crucial for optimizing the production of these promising antibiotic candidates for potential therapeutic applications.

References

chemical structure and properties of lynamicin B

An In-depth Technical Guide to Lynamicin B: Structure, Properties, and Biological Activity

Introduction

This compound is a naturally occurring alkaloid that has been isolated from actinomycetes such as Streptomyces and Actinomyces.[1] It has garnered significant interest within the scientific community due to its potent and highly selective biological activities. Primarily recognized as a lepidopteran-exclusive chitinase inhibitor, this compound presents a promising avenue for the development of targeted pesticides with enhanced safety profiles.[2][3] Furthermore, it exhibits broad-spectrum antibacterial properties, including efficacy against multidrug-resistant strains, highlighting its potential as a lead compound in the discovery of new antimicrobial agents.[4] This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for this compound.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule featuring a central pyrrole ring substituted with two distinct chlorinated indole moieties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | methyl 3-(5-chloro-1H-indol-3-yl)-4-(5,6-dichloro-1H-indol-3-yl)-1H-pyrrole-2-carboxylate | [1] |

| CAS Number | 861149-19-1 | [5] |

| Molecular Formula | C₂₂H₁₄Cl₃N₃O₂ | [1][4] |

| Molecular Weight | 458.72 g/mol | [6] |

| Monoisotopic Mass | 457.01516 Da |[1] |

Physicochemical and Spectral Properties

The physicochemical properties of a compound are critical in determining its suitability for development as a therapeutic or agrochemical agent.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference / Note |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 84.5 Ų | Calculated* |

| Heavy Atom Count | 30 | [1] |

| Complexity | 898 | [1] |

| Defined Atom Stereocenter Count | 0 | [1] |

| Covalently-Bonded Unit Count | 1 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

*Note: The TPSA value was calculated using standard computational methods based on the known chemical structure, as the value provided in some databases appears anomalously low for a molecule of this composition.[1][5]

Spectral Properties

-

NMR Spectroscopy : ¹H and ¹³C NMR spectral data for this compound have been reported and are available in the supporting information of the study by Lu Q, et al. (2021).[2] These data are fundamental for the definitive structural confirmation of the molecule.

-

UV-Vis Spectroscopy : Specific experimental UV-Vis absorption data for this compound are not widely available in the public literature. However, based on its chemical structure, which contains an extended π-conjugated system across the indole and pyrrole rings, it is expected to exhibit strong absorption in the UV range (approximately 200-400 nm) corresponding to π → π* electronic transitions.

Biological Properties and Mechanism of Action

This compound exhibits dual biological activities, acting as both a selective insecticide and a broad-spectrum antibiotic.

Lepidoptera-Exclusive Chitinase Inhibition

This compound is a potent and selective inhibitor of insect group h chitinase, an enzyme crucial for the molting process in lepidopteran insects.[2]

-

Mechanism : It acts as a competitive inhibitor of the group h chitinase from the Asian corn borer, Ostrinia furnacalis (OfChi-h).[2][3]

-

Selectivity : The high selectivity is attributed to its unique binding mode. The dichloroindolyl group of this compound occupies a previously unexplored pocket within the substrate-binding cleft of the enzyme, a feature not present in other chitinases.[2][3] This ensures it does not significantly affect non-target organisms.[2][5]

-

Insecticidal Activity : Feeding experiments have confirmed its high insecticidal activity against major lepidopteran pests, including Ostrinia furnacalis, Mythimna separata, and Spodoptera frugiperda.[2][3] Importantly, it did not harm Trichogramma ostriniae, a natural enemy of the target pest, making it a candidate for integrated pest management programs.[2][3]

Table 3: Biological Activity Data for this compound

| Activity Type | Target / Organism | Measurement | Value | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | Ostrinia furnacalis Chitinase (OfChi-h) | Kᵢ | 8.76 µM | [2][6] |

| Antibacterial | Gram-positive & Gram-negative bacteria | Activity | Active | [4] |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Activity | Active | [4] |

| Antibacterial | Vancomycin-resistant Enterococcus faecium (VRE) | Activity | Active |[4] |

Caption: Mechanism of this compound as a selective chitinase inhibitor.

Antibacterial Activity

In addition to its insecticidal properties, this compound is classified as an alkaloid with notable antibacterial capabilities.[4] It has demonstrated activity against both gram-positive and gram-negative bacteria.[4] Its effectiveness against challenging pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VRE) underscores its potential for further investigation in drug development.[4]

Experimental Protocols

The following sections describe generalized protocols for evaluating the key biological activities of this compound.

Chitinase Inhibition Assay Protocol (Colorimetric)

This protocol is based on the measurement of reducing sugars (N-acetyl-D-glucosamine) released from a chitin substrate.

-

Reagent Preparation :

-

Assay Buffer : Prepare a 200 mM Potassium Phosphate buffer containing 2 mM CaCl₂, adjusted to pH 6.0.

-

Substrate Suspension : Prepare a 1.25% (w/v) suspension of colloidal chitin in the assay buffer.

-

Enzyme Solution : Prepare a solution of the target chitinase (e.g., purified OfChi-h) at a suitable concentration (e.g., 1 unit/mL) in cold assay buffer immediately before use.

-

Inhibitor Stock : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

DNS Reagent : Prepare a 3,5-Dinitrosalicylic acid color reagent for detecting reducing sugars.

-

-

Assay Procedure :

-

In a microcentrifuge tube, add 1.0 mL of the chitin substrate suspension.

-

Add a specific volume of the this compound dilution (or solvent for control) and pre-incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding 0.5 mL of the chitinase enzyme solution. A blank should be prepared by adding 0.5 mL of assay buffer instead of the enzyme.

-

Incubate the reaction mixture for a defined period (e.g., 2 hours) at 25°C with sufficient agitation to keep the chitin suspended.

-

Stop the reaction by adding 2.0 mL of DNS reagent and heating in a boiling water bath for 5-10 minutes.

-

Cool the tubes to room temperature and centrifuge to pellet the remaining chitin.

-

Transfer the supernatant to a cuvette or microplate well.

-

-

Data Analysis :

-

Measure the absorbance of the supernatant at 530-540 nm.[3]

-

Create a standard curve using known concentrations of N-acetyl-D-glucosamine.

-

Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

-

Determine the IC₅₀ value and, through kinetic analysis (varying substrate concentration), the inhibition constant (Kᵢ).

-

Antibacterial Susceptibility Testing Protocol (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

-

Reagent and Culture Preparation :

-

Growth Medium : Use a suitable bacterial growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial Inoculum : Culture the test bacterium (e.g., S. aureus) to the logarithmic growth phase. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

This compound Preparation : Prepare a 2-fold serial dilution of this compound in the growth medium in a 96-well microtiter plate.

-

-

Assay Procedure :

-

Dispense 50 µL of the appropriate growth medium into each well of a 96-well plate.

-

Add 50 µL of the highest concentration of this compound to the first well and perform a 2-fold serial dilution across the plate.

-

The final volume in each well should be 50 µL before adding the inoculum.

-

Add 50 µL of the prepared bacterial inoculum to each well. The final volume is now 100 µL.

-

Include a positive control (bacterium without this compound) and a negative control (medium only).

-

Seal the plate and incubate at 37°C for 16-20 hours.

-

-

Data Analysis :

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is defined as the lowest concentration of this compound at which no visible growth is observed.

-

Optionally, a viability indicator like resazurin can be added to aid in the determination of cell growth.[4]

-

Logical Workflow for Analysis

The discovery and characterization of a natural product like this compound follows a structured experimental workflow.

Caption: A logical experimental workflow for this compound analysis.

References

- 1. This compound is a Potential Pesticide by Acting as a Lepidoptera-Exclusive Chitinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Characterization of a chitinase with antifungal activity from a native Serratia marcescens B4A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

The Quest for Lynamicin B Analogues: An Uncharted Territory in Drug Discovery

Despite the promising insecticidal profile of lynamicin B as a selective chitinase inhibitor, the exploration of its structural analogues remains a largely uncharted domain within the scientific community. A comprehensive review of existing literature reveals a significant gap in research pertaining to the synthesis, structural modification, and biological evaluation of this compound derivatives, hindering the development of a comprehensive technical guide on this topic.

This compound has been identified as a potent and selective inhibitor of group h chitinase in lepidopteran insects, making it a promising candidate for the development of targeted pesticides.[1][2] Its unique mechanism of action, involving the binding to an unexplored pocket in the substrate-binding cleft of the enzyme, underscores the potential for developing novel insecticides with high specificity and reduced off-target effects.[1][2] However, the journey from a promising natural product to a viable therapeutic or agrochemical often involves extensive structural modifications to optimize its potency, selectivity, and pharmacokinetic properties.

Currently, publicly available research predominantly focuses on the initial discovery, isolation, and characterization of this compound itself. While these studies lay a crucial foundation, they do not extend to the systematic synthesis and evaluation of analogues. The scientific literature lacks the quantitative data, such as IC50 or MIC values for a series of modified compounds, that are essential for establishing structure-activity relationships (SAR). Furthermore, detailed experimental protocols for the synthesis of this compound precursors or derivatives are not described.

This absence of information makes it impossible to construct a detailed technical guide as requested. Key components of such a guide, including tables of comparative biological activity, step-by-step synthetic methodologies, and diagrams of associated signaling pathways or experimental workflows, are contingent on the existence of this primary research.

The lack of exploration into this compound analogues could be attributed to several factors. The compound may be relatively new, and research into its derivatives may be ongoing but not yet published. Alternatively, the synthetic complexity of the this compound scaffold could present significant challenges to medicinal chemists.

For researchers, scientists, and drug development professionals, this gap represents both a challenge and an opportunity. The development of a synthetic route to the this compound core would be a significant breakthrough, paving the way for the creation and biological screening of a library of analogues. Such studies would be instrumental in elucidating the key structural motifs responsible for its potent and selective activity, ultimately enabling the design of next-generation insecticides with improved efficacy and safety profiles. The field awaits the pioneering research that will unlock the full potential of the this compound scaffold.

References

A Technical Guide to Antibacterial Mechanisms: A Representative Model

Disclaimer: Initial research indicates that the primary characterized role of Lynamicin B is as a lepidoptera-exclusive chitinase inhibitor, positioning it as a potential pesticide rather than a clinical antibacterial agent.[1][2][3][4] As such, public domain data detailing an antibacterial mechanism of action is unavailable.

To fulfill the structural and technical requirements of this request, this guide will detail the antibacterial mechanism of a representative, well-understood class of membrane-acting antibiotics. The data, pathways, and protocols presented are illustrative of how such an agent would be characterized and should not be attributed to this compound itself.

Introduction

The bacterial cell membrane represents a critical and effective target for novel antimicrobial agents. Its disruption leads to rapid, bactericidal activity, often with a lower propensity for resistance development compared to other mechanisms. This guide provides an in-depth technical overview of the mechanism of action for a representative membrane-depolarizing antibiotic, detailing its molecular interactions, cellular effects, and the key experimental methodologies used for its characterization.

Antibacterial Spectrum and Potency

The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism. The representative agent demonstrates potent activity primarily against Gram-positive bacteria, a common feature of membrane-active compounds that cannot easily penetrate the outer membrane of Gram-negative organisms.

Table 1: Minimum Inhibitory Concentrations (MIC) of a Representative Membrane-Active Antibiotic

| Bacterial Strain | Representative MIC Range (µg/mL) |

|---|---|

| Staphylococcus aureus (MSSA) | 0.25 - 1.0 |

| Staphylococcus aureus (MRSA) | 0.25 - 1.0 |

| Enterococcus faecalis (VSE) | 0.5 - 2.0 |

| Enterococcus faecium (VRE) | 1.0 - 4.0 |

| Bacillus subtilis | 0.125 - 0.5 |

Core Mechanism of Action: Membrane Depolarization and Disruption

The primary mechanism of action is the rapid disruption of the bacterial cytoplasmic membrane's integrity and function. This process occurs in a series of sequential steps, leading to a catastrophic failure of cellular homeostasis and rapid cell death.

-

Binding to the Membrane: The antibiotic molecules first bind to the bacterial cell membrane. This interaction is often driven by electrostatic interactions with anionic phospholipids present in the membrane.

-

Pore Formation/Membrane Permeabilization: Following binding, the molecules oligomerize or insert into the lipid bilayer, creating pores or channels.[5][6] This disrupts the membrane's structural integrity.

-

Membrane Depolarization: The formation of these pores leads to an uncontrolled efflux of intracellular potassium ions (K+) and an influx of other ions, causing a rapid collapse of the membrane potential.[7][8]

-

Metabolic Collapse: The dissipation of the membrane potential halts essential cellular processes that depend on it, such as ATP synthesis. This energy depletion leads to the secondary inhibition of macromolecular synthesis (DNA, RNA, and protein).[9]

-

Cell Death: The combination of membrane permeabilization, loss of membrane potential, and metabolic collapse results in rapid bacterial cell death.

Caption: Logical flow of the membrane disruption mechanism of action.

Key Experimental Protocols

The elucidation of a membrane-disrupting mechanism relies on specific, validated assays. The protocols for two foundational experiments are detailed below.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the antibiotic that inhibits bacterial growth, following standard broth microdilution methods.[10][11][12][13]

-

Prepare Inoculum: A single bacterial colony is used to inoculate a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth). The culture is incubated at 37°C with shaking until it reaches the logarithmic growth phase, equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL for the assay.

-

Prepare Antibiotic Dilutions: The antibiotic is serially diluted 2-fold across a 96-well microtiter plate using the appropriate broth. This creates a gradient of antibiotic concentrations.

-

Inoculate Plate: 100 µL of the standardized bacterial inoculum is added to each well containing the antibiotic dilutions. Control wells (no antibiotic) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determine MIC: The MIC is read as the lowest antibiotic concentration in which there is no visible turbidity (bacterial growth).

Caption: Experimental workflow for MIC determination via broth microdilution.

Protocol: Membrane Depolarization Assay

This assay uses a voltage-sensitive fluorescent dye, such as DiSC₃(5), to measure changes in the bacterial membrane potential.[7][14][15]

-

Prepare Cell Suspension: Bacteria are grown to mid-log phase, harvested by centrifugation, washed, and resuspended in a buffer (e.g., HEPES buffer with glucose) to a specific optical density (e.g., OD₆₀₀ of 0.2).

-

Dye Loading: The voltage-sensitive dye DiSC₃(5) is added to the cell suspension (final concentration ~1 µM). The dye is taken up by energized (polarized) cells, where its fluorescence is quenched. The suspension is incubated in the dark to allow for maximum dye uptake and fluorescence quenching.

-

Establish Baseline: The cell suspension is placed in a fluorometer, and a stable, low-fluorescence baseline is recorded.

-

Add Antibiotic: The test antibiotic is added to the suspension while continuously recording fluorescence.

-

Monitor Fluorescence: If the antibiotic depolarizes the membrane, the DiSC₃(5) dye is released from the cells, causing dequenching and a rapid increase in fluorescence intensity. A known depolarizing agent (e.g., valinomycin) is used as a positive control.

References

- 1. This compound is a Potential Pesticide by Acting as a Lepidoptera-Exclusive Chitinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 6. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 7. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Membrane activity profiling of small molecule B. subtilis growth inhibitors utilizing novel duel-dye fluorescence assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Lynamicin B: A Lepidoptera-Exclusive Chitinase Inhibitor for Targeted Pest Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The imperative for sustainable agricultural practices has driven the search for highly selective and environmentally benign pesticides. A promising strategy involves targeting biological pathways unique to specific pest groups. Insect group h chitinase (Chi-h) represents an ideal molecular target as it is exclusively found in and critical to the molting process of Lepidoptera, an order containing a majority of agricultural pests.[1][2][3] This document details the discovery, mechanism of action, and biological efficacy of lynamicin B, a natural bisindole alkaloid, as a potent and selective inhibitor of lepidopteran Chi-h.

This compound, derived from the deep-sea actinomycete Streptomyces sp. SCSIO 11791, demonstrates competitive inhibition of Chi-h from the Asian corn borer, Ostrinia furnacalis (OfChi-h).[1][4] Structural analysis of the this compound-OfChi-h co-crystal reveals that its dichloroindolyl group binds to a previously unexplored pocket, conferring its high selectivity.[1] Feeding assays confirm its potent insecticidal activity against various lepidopteran pests while showing no adverse effects on beneficial, non-target insects such as the parasitic wasp Trichogramma ostriniae.[1][4] This guide provides comprehensive quantitative data, detailed experimental protocols, and visual workflows to support further research and development of this compound as a next-generation, eco-friendly insecticide.

Introduction: The Case for Selective Insecticides

Global food security is intrinsically linked to the effective management of agricultural pests. The order Lepidoptera (moths and butterflies) includes some of the most destructive crop pests worldwide.[2][3] Conventional broad-spectrum insecticides, while effective, often pose significant risks to non-target organisms, including pollinators, natural predators, and humans, leading to ecological disruption and the development of widespread insecticide resistance.

This challenge underscores the urgent need for "green" insecticides that are potent against target pests but harmless to beneficial insects and the wider ecosystem.[2][4] A key approach to developing such agents is the identification and inhibition of molecular targets that are unique to the pest group. The insect molting process, a critical and vulnerable stage in the arthropod life cycle, offers a rich source of such targets. Chitinases, enzymes responsible for degrading the old cuticle, are essential for this process.[5]

The Molecular Target: Lepidoptera-Exclusive Group h Chitinase (Chi-h)

Chitin, a polymer of N-acetylglucosamine, is a primary component of the insect exoskeleton.[5] Its synthesis and degradation are tightly regulated during molting. Chitinases (EC 3.2.1.14) are glycosyl hydrolases that break down chitin into smaller oligosaccharides.[6]

Among the various classes of chitinases, Group h chitinase (Chi-h) is of particular interest because it is found exclusively in lepidopteran insects.[1][2] This unique distribution makes Chi-h an ideal target for developing insecticides with high specificity for moths and butterflies, minimizing off-target effects.[2][3] Inhibition of Chi-h disrupts the molting process, leading to larval mortality.

This compound: A Potent and Selective Chi-h Inhibitor

This compound is a chlorinated bisindole pyrrole antibiotic, part of a family of compounds isolated from a marine actinomycete.[7][8][9] Originally investigated for broad-spectrum antimicrobial activity, it was later discovered to be a potent inhibitor of the lepidopteran-specific chitinase, OfChi-h.[1][4][7]

Mechanism of Action

Kinetic studies have revealed that this compound acts as a competitive inhibitor of OfChi-h.[1] This means that this compound directly competes with the natural substrate (chitin) for binding to the enzyme's active site.[5] By occupying the active site, it prevents the breakdown of the old cuticle, fatally disrupting the molting process. The co-crystal structure of the this compound-OfChi-h complex shows that the dichloroindolyl group of this compound settles into a unique, unexplored pocket beneath the +1 and +2 subsites of the substrate-binding cleft, a feature crucial for its selectivity.[1]

Quantitative Efficacy and Selectivity Data

The efficacy of this compound has been quantified through both in vitro enzymatic assays and in vivo feeding experiments.

In Vitro Inhibitory Activity

This compound exhibits potent and specific inhibitory action against OfChi-h. The inhibition constant (Ki) provides a measure of the inhibitor's potency; a lower Ki value indicates stronger inhibition.

| Compound | Target Enzyme | Inhibition Type | Ki Value (μM) | Reference |

| This compound | Ostrinia furnacalis Chitinase-h (OfChi-h) | Competitive | 8.76 | [1][10] |

In Vivo Insecticidal Activity

Feeding experiments demonstrate the potent insecticidal effects of this compound on several key lepidopteran pests. Larval mortality increases in a dose-dependent manner.

| Pest Species | Concentration (mM) | Duration (days) | Mortality Rate (%) | Reference |

| Ostrinia furnacalis | 2.5 | 8 | > 50% | [4] |

| Ostrinia furnacalis | 10.0 | 8 | 100% | [4] |

| Mythimna separata | - | - | High Activity | [1] |

| Spodoptera frugiperda | - | - | High Activity | [1] |

Target Selectivity and Safety Profile

A critical attribute of a modern insecticide is its safety towards non-target organisms. This compound shows remarkable selectivity, with no significant impact on a beneficial hymenopteran insect, a natural enemy of lepidopteran pests.

| Organism | Organism Type | Assay | Observed Effect | Reference |

| Trichogramma ostriniae | Hymenoptera (Natural Enemy) | Exposure / Consumption | Little to no effect on survival | [1][4] |

| Trichogramma ostriniae | Hymenoptera (Natural Enemy) | Egg Dipping | No effect on progeny emergence | [4] |

Experimental Methodologies

The following protocols outline the key experimental procedures used to characterize the activity of this compound.

Chitinase Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of this compound on OfChi-h enzymatic activity using a fluorogenic substrate.

-

Enzyme and Inhibitor Preparation :

-

Recombinantly express and purify OfChi-h enzyme.

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

-

Assay Reaction :

-

In a 96-well microplate, pre-incubate the enzyme (e.g., 10 nM final concentration) with varying concentrations of this compound. The total volume is brought up with a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.0).

-

Incubate the enzyme-inhibitor mixture for 10 minutes at 30°C.

-

-

Substrate Addition :

-

Initiate the reaction by adding a fluorogenic substrate, such as 4-methylumbelliferyl-N,N′-diacetyl-β-d-chitobioside [4-MU-(GlcNAc)2], to a final concentration of 50 μM.[11]

-

-

Incubation and Termination :

-

Data Acquisition and Analysis :

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 440 nm.[11]

-

Perform experiments in triplicate.

-

Determine the mode of inhibition and the inhibition constant (Ki) by plotting the data using a Dixon plot, which involves varying substrate concentrations against a range of inhibitor concentrations.[11]

-

Larval Feeding Bioassay

This bioassay assesses the in vivo insecticidal activity of this compound.

-

Diet Preparation :

-

Prepare a standard artificial diet for the target lepidopteran larvae (e.g., O. furnacalis).

-

Incorporate this compound into the diet at various final concentrations (e.g., 0 mM, 2.5 mM, 5 mM, 10 mM) by mixing it thoroughly before the diet solidifies. A control group receives a diet containing the same amount of solvent (e.g., DMSO) used for the this compound stock.

-

-

Experimental Setup :

-

Place a single, newly molted larva (e.g., third-instar) into an individual container (e.g., a well of a 24-well plate) containing a pre-weighed amount of the prepared diet.

-

-

Incubation and Observation :

-

Maintain the larvae under controlled environmental conditions (e.g., 27°C, 70% relative humidity, 16:8 light:dark cycle).

-

Record larval mortality daily for a set period (e.g., 8 days).

-

-

Data Analysis :

-

Calculate the cumulative mortality rate for each concentration.

-

Data can be used to determine lethal concentration values (e.g., LC50) through probit analysis.

-

Physiological Context and Discovery Workflow

Role of Chi-h in the Insect Molting Cascade

This compound does not target a classical signaling pathway but rather a critical enzymatic step in a hormonally controlled physiological process: molting. The process is initiated by the release of ecdysteroid hormones, which triggers a cascade of gene expression leading to the production of enzymes, including Chi-h, required for degrading the old cuticle. By blocking Chi-h, this compound creates a physical barrier to growth, leading to death.

Workflow for Discovery and Validation

The identification of this compound as a selective insecticide followed a logical and systematic workflow, beginning with a broad screening of natural products and culminating in specific in vivo validation.

References

- 1. This compound is a Potential Pesticide by Acting as a Lepidoptera-Exclusive Chitinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Group h Chitinase: A Molecular Target for the Development of Lepidopteran-Specific Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What are Chitinases inhibitors and how do they work? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. sulab.org [sulab.org]

- 8. Lynamicins A-E, chlorinated bisindole pyrrole antibiotics from a novel marine actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lynamicins A-E, chlorinated bisindole pyrrole antibiotics from a novel marine actinomycete. – ScienceOpen [scienceopen.com]

- 10. medkoo.com [medkoo.com]

- 11. pubs.acs.org [pubs.acs.org]

Understanding the Binding Site of Lynamicin B on Chitinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between lynamicin B and chitinase, with a specific focus on the group h chitinase from the lepidopteran pest, Ostrinia furnacalis (OfChi-h). This compound, a chlorinated bisindole pyrrole antibiotic, has been identified as a potent and selective competitive inhibitor of OfChi-h, making it a promising candidate for the development of targeted pesticides.[1][2][3]

Quantitative Inhibition Data

This compound exhibits a specific and potent inhibitory activity against OfChi-h. The key quantitative parameter defining this interaction is the inhibition constant (Ki), which for this compound has been determined to be 8.76 μM .[1][2][4] This value indicates a strong binding affinity to the enzyme. This compound's inhibitory action is selective, as it does not significantly affect other chitinases.[1][2]

| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Source |

| This compound | Ostrinia furnacalis Chitinase-h (OfChi-h) | 8.76 μM | Competitive | [1][2][4] |

The this compound Binding Site on OfChi-h

The binding of this compound to OfChi-h occurs within the substrate-binding cleft, a characteristic feature of glycoside hydrolase family 18 (GH18) chitinases.[5][6][7] However, the interaction is unique. Co-crystal structure analysis of the this compound-OfChi-h complex has revealed that the dichloroindolyl group of this compound occupies a previously undiscovered pocket located below the +1 and +2 subsites of the substrate-binding cleft.[1][2] This novel binding mode is crucial for the high selectivity of this compound towards OfChi-h.[1][2]

While the specific amino acid residues lining this unexplored pocket and directly interacting with this compound have not been explicitly detailed in the available literature, the location suggests that residues in proximity to the +1 and +2 subsites are likely involved. These subsites in chitinases are typically lined with aromatic amino acid residues that play a key role in substrate binding through stacking interactions with the sugar units of chitin.[5][7]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound as a chitinase inhibitor are crucial for reproducibility and further research. While the exact protocols from the primary literature on this compound are not fully available, this section outlines generalized, yet detailed, methodologies for the key experiments involved.

Recombinant Production and Purification of OfChi-h

Objective: To produce and purify recombinant OfChi-h for use in inhibition assays and structural studies.

Methodology:

-

Gene Cloning and Expression Vector Construction: The gene encoding the catalytic domain of OfChi-h is amplified by PCR and cloned into a suitable expression vector, such as pET-28a(+), often with an N- or C-terminal polyhistidine tag for purification.

-

Protein Expression: The expression vector is transformed into a suitable bacterial host, typically Escherichia coli BL21(DE3). A starter culture is grown overnight and then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance protein solubility.

-

Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice. The cell lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: The recombinant OfChi-h is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

-

Purity and Concentration Determination: The purity of the final protein sample is assessed by SDS-PAGE, and the concentration is determined using a protein assay such as the Bradford assay or by measuring the absorbance at 280 nm.

Chitinase Inhibition Assay

Objective: To determine the inhibitory activity and kinetics of this compound against OfChi-h.

Methodology:

-

Substrate Preparation: A suitable chromogenic or fluorogenic chitinase substrate, such as 4-nitrophenyl β-D-N,N'-diacetylchitobioside or 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside, is used.

-

Assay Reaction: The assay is typically performed in a 96-well microplate format. Each well contains a reaction mixture consisting of a buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0), the purified OfChi-h enzyme at a fixed concentration, and varying concentrations of this compound.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate to each well.

-

Incubation: The microplate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes).

-

Termination of Reaction and Signal Detection: The reaction is stopped by the addition of a stop solution (e.g., 1 M Na2CO3 for 4-nitrophenyl-based substrates). The absorbance or fluorescence of the product is then measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The initial reaction velocities are calculated from the rate of product formation. The inhibition constant (Ki) for competitive inhibition is determined by fitting the data to the Michaelis-Menten equation modified for competitive inhibition, often using non-linear regression analysis software. This typically involves performing the assay with multiple substrate and inhibitor concentrations to generate Lineweaver-Burk or Dixon plots.

Co-crystallization and X-ray Crystallography

Objective: To determine the three-dimensional structure of the OfChi-h-lynamicin B complex.

Methodology:

-

Protein-Ligand Complex Formation: Purified OfChi-h is incubated with a molar excess of this compound to ensure saturation of the binding sites.

-

Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or custom-made crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Crystal Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature, and additives) are optimized to obtain diffraction-quality crystals.

-

X-ray Diffraction Data Collection: The optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known chitinase structure as a search model. The initial model is then refined against the collected diffraction data, and the this compound molecule is built into the electron density map. The final structure is validated for its geometric quality.

Visualizations

Logical Relationship of this compound's Action

Caption: Logical flow of this compound's inhibitory action on chitin degradation.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for identifying and characterizing this compound.

Putative Signaling Pathway Disruption

Caption: Disruption of the insect molting signaling pathway by this compound.

References

- 1. Insect chitinases: molecular biology and potential use as biopesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional Analysis of Insect Molting Fluid Proteins on the Protection and Regulation of Ecdysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]

- 4. Chitin Synthase Is Required for Cuticle Formation and Molting in the Chinese Mitten Crab Eriocheir sinensis [mdpi.com]

- 5. Frontiers | Chitinase (CHI) of Spodoptera frugiperda affects molting development by regulating the metabolism of chitin and trehalose [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Extraction and Purification of Lynamicin B from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynamicin B, a potent secondary metabolite, has garnered interest for its potential therapeutic applications. Produced by fermentation of Streptomyces species, efficient extraction and purification are critical for its downstream analysis and development. This document outlines a detailed protocol for the isolation of this compound from bacterial culture, employing a multi-step process involving solvent extraction and chromatographic separation. While specific data for this compound is not extensively published, this protocol is based on established methods for the purification of similar antimicrobial compounds from Streptomyces.[1][2]

Data Summary

The following tables provide representative quantitative data that could be expected during the extraction and purification of a secondary metabolite like this compound from a Streptomyces culture.

Table 1: Fermentation and Extraction Parameters

| Parameter | Value | Reference |

| Culture Volume | 10 L | General Lab Scale |

| Cell Paste (Wet Weight) | ~200 g | Estimated |

| Extraction Solvent | Ethyl Acetate | [1] |

| Solvent to Culture Broth Ratio | 1:1 (v/v) | |

| Extraction Time | 12 hours (with agitation) | General Practice |

| Crude Extract Yield | 5.2 g | Hypothetical |

Table 2: Purification Scheme Summary

| Purification Step | Stationary Phase | Mobile Phase | Yield (mg) | Purity (%) |

| Crude Extract | - | - | 5200 | ~5% |

| Silica Gel Chromatography | Silica Gel (60-120 mesh) | Chloroform:Methanol Gradient | 850 | ~30% |

| Solid-Phase Extraction (SPE) | C18 | Acetonitrile:Water Gradient | 320 | ~75% |

| Preparative HPLC | C18 | Acetonitrile:Water with 0.1% TFA | 110 | >98% |

Experimental Protocols

I. Fermentation of Streptomyces sp.

-

Inoculum Preparation : Aseptically transfer a loopful of a pure Streptomyces sp. culture from an agar slant into a 250 mL flask containing 50 mL of seed medium (e.g., ISP-2 broth).[1]

-

Incubation : Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.[1]

-

Production Culture : Transfer the seed culture (2% v/v) into a 10 L production fermenter containing a suitable production medium (e.g., Starch Casein Nitrate Broth).[3]

-

Fermentation : Maintain the fermentation at 28°C with agitation and aeration for 5-7 days. Monitor the production of this compound using a suitable analytical method such as HPLC-MS.[3]

II. Extraction of this compound

-

Cell Separation : After fermentation, separate the mycelial biomass from the culture broth by centrifugation at 10,000 x g for 20 minutes.[3]

-

Solvent Extraction :

-

Combine the culture supernatant with an equal volume of ethyl acetate in a separation funnel.

-

Agitate vigorously for 30 minutes and then allow the layers to separate.

-

Collect the organic (upper) layer.

-

Repeat the extraction of the aqueous layer twice more with ethyl acetate.

-

Extract the mycelial biomass separately with ethyl acetate to recover any intracellular product.

-

-

Concentration : Pool all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.[1]

III. Purification of this compound

A. Silica Gel Column Chromatography (Initial Purification)

-

Column Packing : Prepare a slurry of silica gel (60-120 mesh) in chloroform and pack it into a glass column.[2]

-

Sample Loading : Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica gel onto the top of the packed column.[1]

-

Elution : Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v).[2]

-

Fraction Collection : Collect fractions of a defined volume (e.g., 20 mL) and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC) or analytical HPLC.

-

Pooling and Concentration : Pool the fractions containing the compound of interest and concentrate them under reduced pressure.

B. Solid-Phase Extraction (SPE) (Intermediate Purification)

-

Cartridge Conditioning : Condition a C18 SPE cartridge by washing with methanol followed by deionized water.

-

Sample Loading : Dissolve the semi-purified fraction from the silica gel column in a small volume of the initial mobile phase (e.g., 10% acetonitrile in water) and load it onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with a low concentration of organic solvent (e.g., 10% acetonitrile in water) to remove polar impurities.

-

Elution : Elute this compound with an increasing concentration of acetonitrile in water. Collect the eluate containing the target compound.

C. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

System Preparation : Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions (e.g., 40% acetonitrile in water with 0.1% trifluoroacetic acid).

-

Sample Injection : Dissolve the fraction from the SPE step in the mobile phase and inject it into the HPLC system.

-

Gradient Elution : Run a linear gradient of increasing acetonitrile concentration to separate this compound from remaining impurities.[1]

-

Fraction Collection : Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

-

Final Processing : Lyophilize the collected fraction to obtain pure this compound as a solid.

Visualization of the Workflow

Caption: Workflow for this compound Extraction and Purification.

References

- 1. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Lynamicin B Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the synthesis of lynamicin B analogues, a class of compounds showing promise as selective chitinase inhibitors and potential insecticides. The protocols outlined below are based on established synthetic strategies for the core 3,4-diindolylpyrrole-2,5-dicarboxylate scaffold and the necessary precursors.

Introduction

This compound is a natural product that has garnered significant interest due to its potent and selective inhibitory activity against insect chitinases.[1][2] This makes it a promising lead compound for the development of novel and environmentally friendly insecticides. The core structure of this compound features a 3,4-diindolylpyrrole-2,5-dicarboxylate skeleton, with one of the indole moieties being a 5,6-dichloroindole. The synthesis of analogues of this compound allows for the exploration of structure-activity relationships (SAR), potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

Data Presentation: Biological Activity of this compound

| Compound | Target Enzyme | Inhibition Constant (Ki) | Activity |

| This compound | Ostrinia furnacalis Chitinase (OfChi-h) | 8.76 μM | Competitive Inhibitor[1][2] |

This compound has also demonstrated significant insecticidal activity against various lepidopteran pests.[1][2]

Experimental Protocols

The synthesis of this compound analogues can be conceptually divided into two key stages: the synthesis of the substituted indole precursors and the construction of the central diindolylpyrrole core.

Synthesis of the 5,6-Dichloro-1H-indole Precursor

The 5,6-dichloro-1H-indole moiety is a key structural feature of this compound. While various indole syntheses exist, a common route to substituted indoles is the Fischer indole synthesis. Below is a generalized protocol that can be adapted for the synthesis of 5,6-dichloro-1H-indole.

Protocol: Fischer Indole Synthesis of 5,6-Dichloro-1H-indole

This protocol is a generalized representation and may require optimization of specific reaction conditions, catalysts, and purification methods.

Materials:

-

(3,4-Dichlorophenyl)hydrazine hydrochloride

-

Pyruvic acid or a suitable pyruvate derivative

-

Anhydrous ethanol or other suitable solvent (e.g., acetic acid, toluene)

-

Acid catalyst (e.g., sulfuric acid, polyphosphoric acid, zinc chloride)

-

Sodium bicarbonate or other base for neutralization

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation:

-

Dissolve (3,4-dichlorophenyl)hydrazine hydrochloride in anhydrous ethanol.

-

Add pyruvic acid (or a pyruvate derivative) to the solution.

-

Stir the mixture at room temperature or with gentle heating to form the corresponding hydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the hydrazone may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

-

-

Indolization (Cyclization):

-

To the crude hydrazone, add the acid catalyst. This step is often performed at elevated temperatures. The choice of catalyst and temperature is crucial and needs to be optimized.

-

Heat the reaction mixture under reflux until the cyclization is complete, as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude 5,6-dichloro-1H-indole-2-carboxylic acid (if starting from pyruvic acid) by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Decarboxylation (if necessary):

-

If the 2-carboxylated indole is obtained, the carboxyl group can be removed by heating the compound in a high-boiling solvent such as quinoline with a copper catalyst.

-

Diagram: Fischer Indole Synthesis Workflow

Caption: Workflow for the Fischer indole synthesis of 5,6-dichloro-1H-indole.

Biomimetic One-Pot Synthesis of the 3,4-Diindolylpyrrole-2,5-dicarboxylate Core

A highly efficient method for constructing the central pyrrole ring is through a biomimetic one-pot reaction. This approach involves the condensation of an indole-3-glyoxylate with an amine, followed by cyclization to form the desired diindolylpyrrole scaffold.

Protocol: One-Pot Synthesis of a this compound Analogue Core

This protocol describes the synthesis of a symmetric diindolylpyrrole. For unsymmetrical analogues like this compound, a stepwise approach or the use of orthogonally protected indole precursors would be necessary.

Materials:

-

Methyl indole-3-glyoxylate (or the corresponding 5,6-dichloroindole-3-glyoxylate)

-

Ammonium acetate or other amine source

-

Glacial acetic acid

-

Anhydrous solvent (e.g., toluene, xylene)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a condenser, dissolve methyl indole-3-glyoxylate and ammonium acetate in glacial acetic acid and the anhydrous solvent.

-

-

Reaction:

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC. The one-pot reaction involves the formation of two C-N bonds and one C-C bond to construct the pyrrole ring.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the desired dimethyl 3,4-diindolyl-1H-pyrrole-2,5-dicarboxylate.

-

Diagram: Biomimetic Synthesis of the Diindolylpyrrole Core

References

Application Notes and Protocols for Insecticidal Bioassay of Lynamicin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynamicin B is a potent and selective inhibitor of group h chitinase, an enzyme exclusively found in lepidopteran insects, making it a promising candidate for a targeted insecticide.[1][2][3] Research has demonstrated its insecticidal activity against several significant agricultural pests, including Ostrinia furnacalis, Mythimna separata, and Spodoptera frugiperda, while showing no adverse effects on beneficial insects like the natural enemy Trichogramma ostriniae.[1][2] The mechanism of action involves the competitive inhibition of chitinase, a crucial enzyme in the molting process of insects.[1][2] The dichloroindolyl group of this compound plays a key role in its high selectivity.[1][2]

These application notes provide a detailed protocol for conducting an insecticidal bioassay to evaluate the efficacy of this compound against lepidopteran larvae using a diet incorporation method.

Principle

The insecticidal activity of this compound is assessed by incorporating it at various concentrations into the artificial diet of the target insect larvae. The larvae are allowed to feed on the treated diet for a specified period. The primary endpoint is larval mortality, which is used to determine the median lethal concentration (LC50). Sub-lethal effects such as growth inhibition and developmental abnormalities can also be monitored.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound as a chitinase inhibitor.

Experimental Protocols

Materials and Reagents

-

This compound (analytical grade)

-

Acetone or Dimethyl sulfoxide (DMSO) (for stock solution)

-

Distilled water

-

Artificial diet for the selected insect species (e.g., Spodoptera frugiperda)

-

Rearing containers (e.g., 24-well plates or Petri dishes)

-

Fine camel-hair brush for handling larvae

-

Second or third instar larvae of the target lepidopteran species

-

Incubator or environmental chamber set to appropriate temperature, humidity, and photoperiod for the insect species.

Experimental Workflow

Caption: Experimental workflow for the this compound bioassay.

Step-by-Step Protocol

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like acetone or DMSO.

-

Perform serial dilutions of the stock solution to obtain a range of desired concentrations. A preliminary range-finding experiment is recommended to determine the appropriate concentration range. Aim for concentrations that will result in mortality between 10% and 90%.

-

Prepare a control solution containing only the solvent at the same concentration used in the treatment groups.

-

-

Diet Preparation and Treatment:

-

Prepare the artificial diet according to the standard protocol for the target insect species.

-

While the diet is still liquid and has cooled to a temperature that will not degrade the compound (typically 45-55°C), add the appropriate volume of the this compound dilutions or the solvent control. Ensure thorough mixing to achieve a homogenous distribution.

-

Dispense a consistent amount of the treated and control diet into each well of a 24-well plate or a small Petri dish.

-

Allow the diet to solidify at room temperature.

-

-

Insect Infestation and Incubation:

-

Using a fine camel-hair brush, carefully transfer one second or third instar larva into each container with the solidified diet.

-

Seal the containers with a breathable lid to allow for air exchange while preventing the larvae from escaping.

-

Place the containers in an incubator or environmental chamber with controlled conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 14:10 light:dark photoperiod).

-

-

Data Collection:

-

Assess larval mortality at 24, 48, and 72 hours after infestation. Larvae that do not move when prodded with the brush are considered dead.

-

Record the number of dead larvae for each concentration and the control group.

-

If mortality in the control group exceeds 10%, the experiment should be repeated. If control mortality is between 5% and 10%, the treatment mortality data should be corrected using Abbott's formula: Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] x 100 Where 'n' is the number of larvae, 'T' is the treatment group, and 'C' is the control group.

-

Data Analysis

The collected mortality data should be subjected to probit analysis to determine the median lethal concentration (LC50), which is the concentration of this compound that causes 50% mortality in the test population. This analysis will also provide the 95% confidence intervals and the slope of the dose-response curve. Several statistical software packages are available for probit analysis.

Data Presentation

The quantitative results of the bioassay can be summarized in a table as follows:

| Treatment Concentration (µg/mL) | No. of Larvae Tested | No. of Dead Larvae (at 72h) | Mortality (%) | Corrected Mortality (%) |

| Control (Solvent only) | 30 | 1 | 3.3 | 0 |

| 0.1 | 30 | 4 | 13.3 | 10.3 |

| 0.5 | 30 | 10 | 33.3 | 31.0 |

| 1.0 | 30 | 16 | 53.3 | 51.7 |

| 2.5 | 30 | 23 | 76.7 | 75.9 |

| 5.0 | 30 | 28 | 93.3 | 93.1 |

Summary of Probit Analysis:

| Parameter | Value | 95% Confidence Interval |

| LC50 (µg/mL) | 0.95 | 0.78 - 1.15 |

| Slope ± SE | 2.5 ± 0.4 | |

| Chi-square (χ²) | 3.2 |

Troubleshooting

-

High Control Mortality (>10%): This could be due to unhealthy insect stock, contamination of the diet, or improper handling of the larvae. Ensure the use of healthy, synchronized larvae and maintain sterile conditions during diet preparation.

-

No Dose-Response Observed: The concentration range may be too high or too low. Conduct a preliminary range-finding experiment with a wider range of concentrations.

-